methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate is an organic compound with the molecular formula C14H19NO5. It is a derivative of phenylalanine and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate typically involves the protection of the amino group of phenylalanine followed by esterification. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group. The reaction involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method is more sustainable and versatile compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting biochemical pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate
Uniqueness
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate is unique due to the presence of both a hydroxyl group and a Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
2413867-70-4 |
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Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-7-5-6-8-10(9)16/h5-8,11,16H,1-4H3,(H,15,18) |
InChI Key |
JITXCZYPHZVRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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